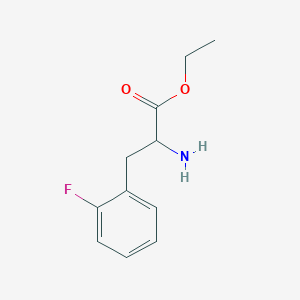

Ethyl 2-amino-3-(2-fluorophenyl)propanoate

Overview

Description

Phenylalanine, 2-fluoro-, ethyl ester is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is of significant interest due to its unique properties imparted by the fluorine atom, which can enhance the compound’s stability and bioactivity. Fluorinated amino acids are often used in pharmaceuticals and biochemical research due to their ability to improve the pharmacokinetic properties of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides, followed by hydrolysis and esterification . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of fluorinated phenylalanine derivatives often involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 2-fluoro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The fluorine atom can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Phenylalanine, 2-fluoro-, ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: It is incorporated into proteins to study the effects of fluorination on protein structure and function.

Industry: It is used in the production of fluorinated polymers and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of phenylalanine, 2-fluoro-, ethyl ester involves its incorporation into biological molecules, where the fluorine atom can influence the molecule’s stability and reactivity. The fluorine atom’s high electronegativity and small size allow it to form strong covalent bonds with carbon, enhancing the compound’s stability. In pharmaceuticals, this can lead to increased drug efficacy and longer biological half-life .

Comparison with Similar Compounds

Similar Compounds

- α-fluorophenylalanine

- β-fluorophenylalanine

- β,β-difluorophenylalanine

Uniqueness

Phenylalanine, 2-fluoro-, ethyl ester is unique due to its specific fluorination pattern and ester functional group. This combination imparts distinct chemical and biological properties, making it particularly useful in drug design and biochemical research .

Biological Activity

Ethyl 2-amino-3-(2-fluorophenyl)propanoate is a compound of significant interest in the realm of medicinal chemistry and pharmacology due to its structural similarities to amino acids, which allows it to interact with various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a fluorinated phenyl ring. The presence of the fluorine atom enhances its lipophilicity and potentially increases its binding affinity to biological targets. Its molecular formula is , with a molecular weight of approximately 212.23 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the fluorine atom may enhance hydrophobic interactions, leading to modulation of enzymatic activity and signaling pathways. This compound has been studied for its roles in:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting processes such as amino acid metabolism and neurotransmitter synthesis.

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, influencing neurochemical signaling.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may have potential applications in treating neurodegenerative diseases.

- Anticancer Properties : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Experimental Data

-

Antimicrobial Studies : A study demonstrated that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 - Neuroprotective Effects : In vitro studies on neuronal cell lines showed that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

-

Anticancer Activity : A study involving various cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 15 HeLa (Cervical Cancer) 12

Properties

IUPAC Name |

ethyl 2-amino-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTULYDVGYZKRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300293 | |

| Record name | 2-Fluorophenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191930-44-6 | |

| Record name | 2-Fluorophenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191930-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.